4-(3,5-Dimethoxyphenyl)piperidin-4-ol
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Overview
Description
4-(3,5-Dimethoxyphenyl)piperidin-4-ol is an organic compound with the molecular formula C13H19NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the piperidine ring, along with a hydroxyl group at the 4-position of the piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol typically involves the reaction of 3,5-dimethoxybenzaldehyde with piperidine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product . Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,5-dimethoxyphenyl)piperidin-4-one.
Reduction: Formation of 4-(3,5-dimethoxyphenyl)piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Dimethoxyphenyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and methoxyphenyl moiety play crucial roles in its binding affinity and activity. It may interact with enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)piperidin-4-ol
- 4-(3,5-Dimethoxyphenyl)piperidine
- 4-(3,5-Dimethoxyphenyl)piperidin-4-one
Uniqueness
4-(3,5-Dimethoxyphenyl)piperidin-4-ol is unique due to the presence of both a hydroxyl group and a 3,5-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-16-11-7-10(8-12(9-11)17-2)13(15)3-5-14-6-4-13/h7-9,14-15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEGCHLFFPMLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCNCC2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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